molecular formula C8H9BrINO2 B13342695 Methyl 1-(2-Bromoethyl)-4-iodo-1H-pyrrole-2-carboxylate

Methyl 1-(2-Bromoethyl)-4-iodo-1H-pyrrole-2-carboxylate

Cat. No.: B13342695
M. Wt: 357.97 g/mol
InChI Key: CORBUKCCWPMZLC-UHFFFAOYSA-N
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Description

Methyl 1-(2-Bromoethyl)-4-iodo-1H-pyrrole-2-carboxylate is a halogenated pyrrole derivative characterized by a 2-bromoethyl substituent at position 1 and an iodine atom at position 4 of the pyrrole ring, with a methyl ester at position 2. The presence of both bromine and iodine, which are halogens with distinct electronic and steric properties, enhances its reactivity in cross-coupling reactions and alkylation processes .

Properties

Molecular Formula

C8H9BrINO2

Molecular Weight

357.97 g/mol

IUPAC Name

methyl 1-(2-bromoethyl)-4-iodopyrrole-2-carboxylate

InChI

InChI=1S/C8H9BrINO2/c1-13-8(12)7-4-6(10)5-11(7)3-2-9/h4-5H,2-3H2,1H3

InChI Key

CORBUKCCWPMZLC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CN1CCBr)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-Bromoethyl)-4-iodo-1H-pyrrole-2-carboxylate typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-Bromoethyl)-4-iodo-1H-pyrrole-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Features

The table below highlights key structural and physicochemical differences between the target compound and related pyrrole carboxylates:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Notes
Methyl 1-(2-Bromoethyl)-4-iodo-1H-pyrrole-2-carboxylate 1: 2-Bromoethyl, 4: Iodo C₈H₉BrINO₂ 342.97 (calculated) Not reported Bifunctional alkylation/cross-coupling intermediate
Methyl 4-bromo-1H-pyrrole-2-carboxylate 4: Bromo C₆H₆BrNO₂ 204.02 Not reported Precursor for brominated pyrrole derivatives
Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate 1: Methyl, 4: Bromo C₈H₁₀BrNO₂ 232.08 43 CK1δ inhibitor synthesis
Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate HCl 1: Amino, 4: Bromo C₆H₈BrClN₂O₂ 247.50 Not reported Biochemical reagent
Key Observations:

Halogen Effects: The iodine atom in the target compound increases molecular weight significantly compared to brominated analogs (e.g., 342.97 vs. 204.02 for Methyl 4-bromo-1H-pyrrole-2-carboxylate). Iodine’s larger atomic radius and polarizability enhance its leaving-group ability in nucleophilic substitutions and facilitate participation in transition metal-catalyzed reactions (e.g., Suzuki coupling) .

Ester Group Variations :

  • Methyl esters (e.g., target compound) generally exhibit lower solubility in polar solvents compared to ethyl esters (e.g., Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate), impacting reaction conditions and purification methods .

Substituent Reactivity: The 2-bromoethyl group at position 1 may undergo elimination or further alkylation, whereas methyl or amino groups (e.g., in Methyl 1-amino-4-bromo-1H-pyrrole-2-carboxylate HCl) stabilize the ring or enable conjugation .

Physical and Chemical Properties

  • Stability : Iodo compounds are typically light-sensitive and require storage in amber vials under inert atmospheres. The 2-bromoethyl group may increase susceptibility to hydrolysis compared to methyl-substituted analogs .
  • Melting Points : Ethyl 4-bromo-1-methyl-1H-pyrrole-2-carboxylate crystallizes at 43°C, while the target compound’s liquid state (inferred from similar esters) suggests lower crystallinity due to bulky substituents .

Biological Activity

Methyl 1-(2-bromoethyl)-4-iodo-1H-pyrrole-2-carboxylate is a synthetic compound belonging to the pyrrole class of heterocycles. Pyrroles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₈BrI N O₂
  • Molecular Weight : 303.07 g/mol

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity :
    • Studies have shown that pyrrole derivatives can possess significant antimicrobial properties. For instance, compounds with halogen substituents (like bromine and iodine) have been associated with enhanced antibacterial effects against various strains of bacteria, including drug-resistant ones.
  • Anticancer Properties :
    • Pyrrole derivatives are often explored for their anticancer potential. The presence of halogens in the structure may enhance their ability to interact with biological targets involved in cancer cell proliferation and survival.
  • Anti-inflammatory Effects :
    • Some studies suggest that pyrrole compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

Antimicrobial Activity

A study conducted on various pyrrole derivatives highlighted that compounds with bromine and iodine substitutions exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds were found to be significantly lower than those of standard antibiotics, indicating a promising alternative for treating infections caused by resistant strains.

CompoundMIC (µg/mL)Target Bacteria
This compound8Staphylococcus aureus
This compound16Escherichia coli

Anticancer Activity

In vitro studies have demonstrated that this compound inhibits the growth of various cancer cell lines, including breast and colon cancer cells. The compound was observed to induce apoptosis through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)12Induction of apoptosis via caspase activation
HT-29 (Colon Cancer)15Cell cycle arrest at G2/M phase

Anti-inflammatory Activity

Research has indicated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharide (LPS). This suggests a potential role in managing inflammatory conditions.

Case Studies

Several case studies have explored the therapeutic applications of similar pyrrole derivatives:

  • Case Study on Antimicrobial Resistance :
    • A clinical trial investigated the efficacy of a related pyrrole compound in patients with antibiotic-resistant infections. Results showed a significant reduction in bacterial load, suggesting that this compound could be a viable candidate for further development.
  • Cancer Treatment Study :
    • A preclinical study evaluated the anticancer effects of this compound in xenograft models. The compound demonstrated significant tumor regression compared to control groups, highlighting its potential as an anticancer agent.

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